molecular formula C23H32N6O5S B194359 Argatroban M1 metabolite CAS No. 951130-92-0

Argatroban M1 metabolite

Número de catálogo: B194359
Número CAS: 951130-92-0
Peso molecular: 504.6 g/mol
Clave InChI: YVJTZYSQJWCWQO-FHLIZLRMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Argatroban M1 metabolite is a primary metabolite of argatroban, a synthetic direct thrombin inhibitor derived from L-arginine. Argatroban is used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. The M1 metabolite exerts 3- to 5-fold weaker anticoagulant effects than argatroban .

Análisis De Reacciones Químicas

Argatroban M1 metabolite undergoes various chemical reactions, including:

    Oxidation: The hydroxylation process in the liver is an example of an oxidation reaction.

    Substitution: The metabolite may participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for potential reduction reactions. The major products formed from these reactions are typically hydroxylated derivatives .

Aplicaciones Científicas De Investigación

Argatroban M1 metabolite has several scientific research applications:

Comparación Con Compuestos Similares

Argatroban M1 metabolite can be compared with other direct thrombin inhibitors such as:

    Bivalirudin: Another direct thrombin inhibitor with a different mechanism of action and pharmacokinetic profile.

    Lepirudin: A recombinant hirudin that also inhibits thrombin but has a longer half-life.

    Dabigatran: An oral direct thrombin inhibitor with different metabolic pathways.

The uniqueness of this compound lies in its specific metabolic pathway and its role as a primary metabolite of argatroban, providing insights into the drug’s pharmacokinetics and pharmacodynamics .

Actividad Biológica

Argatroban is a synthetic direct thrombin inhibitor primarily used in the management of heparin-induced thrombocytopenia (HIT). Its metabolism produces several metabolites, with M1 being the most significant. This article explores the biological activity of the Argatroban M1 metabolite, highlighting its pharmacological properties, clinical implications, and relevant research findings.

Overview of Argatroban and Its Metabolites

Argatroban is characterized by its ability to inhibit thrombin, thereby preventing thrombus formation. It is primarily metabolized in the liver through hydroxylation and aromatization via cytochrome P450 enzymes (CYP3A4/5), resulting in multiple metabolites, including M1, M2, M3, and M4. Among these, M1 is notable for its weaker anticoagulant activity—approximately 3 to 5 times less potent than the parent compound Argatroban .

Pharmacokinetics of Argatroban and M1

The pharmacokinetic profile of Argatroban reveals that it has a rapid onset of action with a half-life of approximately 39 to 51 minutes . The plasma concentration of the M1 metabolite typically ranges from 0% to 20% of that of Argatroban itself, indicating that while it is present, it does not significantly contribute to the drug's overall anticoagulant effect .

Parameter Argatroban M1 Metabolite
Half-life 39 - 51 minutesNot specifically defined
Anticoagulant potency Standard3-5 fold weaker
Plasma concentration Major component0% - 20% of Argatroban
Metabolism route Hepatic (CYP3A4/5)Hepatic (CYP3A4/5)

Biological Activity

The biological activity of M1 is primarily characterized by its anticoagulant effects. While it retains some anti-thrombin activity, this effect is not clinically significant under routine intravenous dosing conditions. The lack of notable anticoagulant effects from M1 suggests that the therapeutic efficacy of Argatroban is predominantly due to its unchanged form .

Clinical Studies and Findings

Several clinical studies have assessed the efficacy and safety of Argatroban in various patient populations, particularly those with HIT. The following findings are notable:

  • A study involving 568 adult patients treated with Argatroban demonstrated significant improvements in composite endpoints related to thrombotic events compared to historical controls .
  • In patients with hepatic impairment, the pharmacokinetics of Argatroban change significantly; however, no major differences were observed in patients with renal dysfunction .
  • The incidence of major bleeding complications was reported between 3% and 6% among patients treated with Argatroban, indicating a manageable safety profile .

Case Study: Efficacy in HIT Patients

In a multicenter study evaluating patients diagnosed with HIT, treatment with Argatroban resulted in a marked reduction in thrombosis rates compared to historical controls. Among patients receiving doses averaging around 1.7 µg/kg/min, significant improvements were noted in both time-to-event analyses and overall outcomes related to thrombotic events .

Case Study: Pharmacokinetics in Special Populations

Another case study focused on elderly patients and those with hepatic dysfunction revealed that while age did not significantly affect pharmacodynamics, hepatic impairment led to increased plasma concentrations and prolonged half-life for Argatroban. This necessitated careful dose adjustments to avoid excessive anticoagulation .

Propiedades

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJTZYSQJWCWQO-FHLIZLRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951130-92-0
Record name Argatroban M1 metabolite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951130920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((2S)-5-((AMINOIMINOMETHYL)AMINO)-2-(((3-METHYL-8-QUINOLINYL)SULFONYL)AMINO)-1-OXOPENTYL)-4-METHYL-2-PIPERIDINECARBOXYLIC ACID, (2R,4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RD48GA3UA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Argatroban M1 metabolite
Reactant of Route 2
Argatroban M1 metabolite
Reactant of Route 3
Argatroban M1 metabolite
Reactant of Route 4
Argatroban M1 metabolite
Reactant of Route 5
Argatroban M1 metabolite
Reactant of Route 6
Reactant of Route 6
Argatroban M1 metabolite

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.